Product packaging for L-Gulonic acid(Cat. No.:CAS No. 526-97-6)

L-Gulonic acid

Cat. No.: B1238442
CAS No.: 526-97-6
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KLVWXMOXSA-N
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Description

L-Gulonic Acid is a vital organic acid and key intermediate in the natural biosynthesis of Vitamin C (L-ascorbic acid) in many organisms . It holds significant research value, particularly in metabolic studies and industrial biotechnology, notably within the classical two-step fermentation process used for large-scale Vitamin C production, where it is a precursor to 2-keto-L-gulonic acid (2-KGA) . Its primary research applications span the development of pharmaceutical formulations, where it is valued for its antioxidative properties and compatibility with drug and nutraceutical compositions . In the food and beverage industry, it is investigated as a natural food additive and preservative, aligning with the trend towards clean-label products . Furthermore, in cosmetics research, this compound is studied for its hydrating and skin-soothing properties in organic and natural personal care formulations . The compound exists in equilibrium with its lactone form, this compound-γ-lactone (CAS 1128-23-0) . This high-purity material is typically supplied as a white to off-white powder and is soluble in water . It has a molecular formula of C6H12O7 and a molecular weight of 196.16 g/mol . Researchers should note that this product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O7 B1238442 L-Gulonic acid CAS No. 526-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

526-97-6

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Other CAS No.

526-97-6

Synonyms

gulonate
gulonic acid
gulonic acid, (L)-isomer
gulonic acid, ion (1-), (L)-isomer
gulonic acid, monosodium salt, (L)-isome

Origin of Product

United States

Biosynthesis of L Ascorbic Acid and the Role of L Gulonic Acid

Mammalian L-Ascorbic Acid Biosynthetic Pathway: The Glucuronate Pathway

In many vertebrates, L-ascorbic acid is synthesized from D-glucose via the glucuronate pathway. slideshare.netwikipedia.org This metabolic sequence involves a series of enzymatic conversions, ultimately leading to the production of L-ascorbic acid. A key molecule in this pathway is L-gulonic acid, which is formed from D-glucuronic acid and subsequently converted into L-gulonolactone. jst.go.jpresearchgate.net

Conversion of D-Glucuronic Acid to this compound

The initial steps of the glucuronate pathway involve the conversion of D-glucose to UDP-D-glucuronic acid. wikipedia.orgnih.gov This is then hydrolyzed to D-glucuronic acid. nih.gov The subsequent reduction of D-glucuronic acid marks a pivotal point in the pathway, yielding this compound. jst.go.jp

The conversion of D-glucuronic acid to this compound is an enzymatic reduction catalyzed by TPN L-hexonate dehydrogenase, also known as aldehyde reductase. jst.go.jpscribd.comscribd.com This enzyme belongs to the aldo-keto reductase superfamily. nih.gov The reaction is dependent on the cofactor NADPH, which provides the reducing power for the conversion. scribd.com TPN L-hexonate dehydrogenase exhibits broad substrate specificity in its reduction reactions, acting on various aldehyde compounds, but shows a narrower specificity in the reverse oxidation reaction, primarily acting on L-hexonate. jst.go.jp Studies have shown that this enzyme can be purified significantly from rat liver supernatant. jst.go.jp

Lactonization of this compound to L-Gulonolactone

Following its formation, this compound undergoes an intramolecular esterification, or lactonization, to form L-gulonolactone. jst.go.jp This conversion is a crucial step, as the lactone form is the direct substrate for the final oxidation step in L-ascorbic acid synthesis. core.ac.uk

The lactonization of this compound is catalyzed by the enzyme aldonolactonase, also referred to as Lactonase I. jst.go.jpresearchgate.net This enzyme facilitates the reversible reaction between the open-chain this compound and its cyclic lactone form, L-gulonolactone. jst.go.jpcore.ac.uk Aldonolactonase has been purified from the soluble fraction of rat liver and has been shown to catalyze the formation of equilibrium quantities of the lactone from the free acid. researchgate.net The enzyme is not entirely specific to this compound and can act on various other uronic and aldonic acids. jst.go.jp Another lactonase, identified as SMP30 or regucalcin, also plays a role in converting L-gulonate to L-gulonolactone, and its absence in mice results in vitamin C deficiency. nih.gov

Terminal Step: Oxidation of L-Gulonolactone to L-Ascorbic Acid

The final and irreversible step in the mammalian biosynthesis of L-ascorbic acid is the oxidation of L-gulonolactone. jst.go.jpnih.gov This reaction is of significant interest due to its absence in certain species, including humans.

The oxidation of L-gulonolactone to L-ascorbic acid is catalyzed by the enzyme L-gulonolactone oxidase (GULO), also referred to as gulonolactone dehydrogenase. jst.go.jpwikipedia.org GULO is a flavoprotein that utilizes FAD as a cofactor. wikipedia.orguniprot.org The enzyme is located in the microsomal membrane, specifically the endoplasmic reticulum. nih.govuniprot.org GULO catalyzes the reaction of L-gulono-1,4-lactone with oxygen to produce 2-keto-L-gulono-γ-lactone and hydrogen peroxide. wikipedia.org The resulting 2-keto-L-gulono-γ-lactone then spontaneously isomerizes to form L-ascorbic acid without further enzymatic action. wikipedia.orguniprot.org

A number of species, including humans, other primates, and guinea pigs, are unable to synthesize their own vitamin C due to mutations in the GULO gene, rendering the enzyme non-functional. wikipedia.orgnih.govethz.ch In these species, the GULO gene exists as a pseudogene. nih.gov

Table 1: Key Enzymes in the Conversion of D-Glucuronic Acid to L-Ascorbic Acid

StepSubstrateEnzymeProductCellular Location
1D-Glucuronic AcidTPN L-Hexonate Dehydrogenase (Aldehyde Reductase)This compoundCytosol nih.gov
2This compoundAldonolactonase (Lactonase I) / SMP30 (Regucalcin)L-GulonolactoneSoluble fraction of liver researchgate.net
3L-GulonolactoneL-Gulonolactone Oxidase (GULO)L-Ascorbic AcidMicrosomal Membrane (Endoplasmic Reticulum) nih.govuniprot.org

This compound: A Key Intermediate in Ascorbic Acid Biosynthesis and Beyond

Introduction

This compound, a sugar acid and derivative of L-gulose, holds a pivotal position in the biochemical landscape, primarily recognized for its role as an intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms. While its direct functions are less pronounced than those of ascorbic acid, its involvement in these critical metabolic pathways underscores its biological significance. This article provides a focused exploration of this compound, detailing its role in the biosynthesis of L-ascorbic acid across different life forms, the evolutionary context of its metabolic pathway, and its connections to other key biosynthetic routes in plants.

The synthesis of L-ascorbic acid from this compound is a crucial step in the metabolic pathway of many vertebrates. This process, however, has been lost in certain evolutionary lineages, highlighting a significant divergence in vitamin C metabolism.

Evolutionary Loss of GULO Activity in Specific Vertebrates

The final step in the biosynthesis of L-ascorbic acid in many vertebrates is catalyzed by the enzyme L-gulonolactone oxidase (GULO). nih.gov This enzyme facilitates the conversion of L-gulono-γ-lactone, a derivative of this compound, into ascorbic acid. plos.org However, a number of vertebrate species, including primates, guinea pigs, and certain fish, are incapable of synthesizing their own vitamin C due to the absence of a functional GULO enzyme. nih.govwikipedia.org

The loss of GULO activity in the primate lineage is estimated to have occurred approximately 63 million years ago. wikipedia.org This evolutionary event led to the inactivation of the GULO gene, which is now present as a non-functional pseudogene (GULOP) in the human genome, located on chromosome 8. wikipedia.orgevolutionnews.org Similarly, guinea pigs lost the ability to produce vitamin C around 20 million years ago through independent mutation events. wikipedia.org The GULO pseudogenes in both humans and guinea pigs are characterized by multiple mutations and premature stop codons. nih.gov

Some species of bats and passerine birds have also independently lost the function of the GULO gene. wikipedia.organswersresearchjournal.org In contrast, many other vertebrates, including most mammals, reptiles, amphibians, and some fish like elasmobranchs (sharks and rays), have retained a functional GULO gene and the ability to synthesize ascorbic acid. nih.govplos.org The loss of GULO function in teleost fishes is also a notable evolutionary event, rendering them dependent on dietary vitamin C. answersresearchjournal.orgfrontiersin.org

Vertebrate GroupGULO ActivityConsequence
Primates (Haplorhini) LostDependent on dietary Vitamin C. wikipedia.org
Guinea Pigs LostDependent on dietary Vitamin C. wikipedia.org
Certain Bats LostDependent on dietary Vitamin C. wikipedia.org
Teleost Fish LostDependent on dietary Vitamin C. answersresearchjournal.orgfrontiersin.org
Most Mammals RetainedCan synthesize Vitamin C. nih.gov
Elasmobranchs RetainedCan synthesize Vitamin C. plos.org
Passerine Birds Varies (some lost)Dependency on dietary Vitamin C varies. answersresearchjournal.org

Plant L-Ascorbic Acid Biosynthetic Pathways Involving Gulonate Intermediates

Plants utilize several pathways for the biosynthesis of L-ascorbic acid, some of which involve intermediates related to this compound. These pathways highlight the metabolic versatility of plants in producing this essential antioxidant.

Smirnoff-Wheeler Pathway (D-Mannose/L-Galactose Pathway) and Potential Connections

The primary and most well-understood route for ascorbic acid biosynthesis in plants is the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway. nih.govscielo.br This pathway begins with D-mannose and proceeds through intermediates such as GDP-D-mannose and L-galactose. pnas.org While this pathway does not directly involve this compound, there are potential, though less significant, connections to gulonate metabolism. scielo.br

L-Gulose Pathway and this compound Interconnection

An alternative route, the L-gulose pathway, provides a more direct link to this compound. In this pathway, L-gulose is a precursor that can be converted to this compound. mdpi.com This pathway shares similarities with the animal biosynthetic route for ascorbic acid. mdpi.com GDP-D-mannose can be epimerized to GDP-L-gulose, which is a key step in this alternative pathway. frontiersin.org L-gulono-1,4-lactone, a derivative of this compound, is the final precursor to ascorbic acid in this pathway, being oxidized by L-gulono-1,4-lactone oxidase. mdpi.commdpi.com

Myo-inositol Pathway Interactions with Gulonate Metabolism

Enzymes Associated with this compound Precursors in Plants

A key enzyme that provides the precursor for pathways leading to this compound is GDP-mannose pyrophosphorylase (GMPase). nih.gov This enzyme catalyzes the formation of GDP-D-mannose, which serves as a substrate for the synthesis of both L-galactose (in the Smirnoff-Wheeler pathway) and L-gulose. pnas.orgfrontiersin.org Therefore, GMPase is a critical regulatory point in the biosynthesis of ascorbic acid precursors. In rice, different homologs of GMPase have been shown to play distinct roles in ascorbic acid synthesis in different parts of the plant, such as leaves and roots. fao.org

This compound 6-Phosphate Biosynthesis and its Metabolic Nexus

This compound 6-phosphate is a phosphorylated derivative of this compound that serves as a crucial intermediate in certain metabolic pathways. ontosight.ainih.gov It is formed from glucose-6-phosphate through a series of enzymatic reactions. ontosight.ai In some organisms, this compound 6-phosphate can be further metabolized. For instance, in E. coli, it is involved in the anaerobic utilization of L-ascorbate, where it is acted upon by enzymes like 3-keto-L-gulonate-6-phosphate decarboxylase. drugbank.comuniprot.org This highlights its role as a metabolic nexus, connecting carbohydrate metabolism with vitamin C catabolism in certain bacteria.

This compound is a significant, albeit often intermediary, molecule in the grand scheme of cellular metabolism. Its central role in the biosynthesis of L-ascorbic acid in many vertebrates and its involvement in alternative biosynthetic pathways in plants underscore its importance. The evolutionary loss of the GULO enzyme in several vertebrate lineages, including humans, has profound implications for their nutritional requirements and highlights the dynamic nature of metabolic pathways over geological time. Further research into the regulation and interplay of the various pathways involving this compound and its derivatives will undoubtedly continue to reveal more about the intricate and interconnected nature of life's biochemistry.

L-Gulonolactone Oxidase (GULO) Function and Microsomal Localization

This compound 6-Phosphate Biosynthesis and its Metabolic Nexus

Formation from Glucose-6-Phosphate via 6-Phosphogluconate Dehydrogenase

In some animal and plant biosynthetic pathways for ascorbic acid, the journey begins with glucose. Glucose is first converted into glucose-6-phosphate. This molecule is then oxidized to create 6-phosphogluconolactone. ontosight.ai The enzyme 6-phosphogluconate dehydrogenase plays a key role in the subsequent step, converting this compound into this compound 6-phosphate, also known as 6-O-phosphono-L-gulonic acid. ontosight.ainih.govdrugbank.com This phosphorylated form of this compound is a significant intermediate in this specific metabolic route leading toward vitamin C production. ontosight.ai

Role as a Crucial Intermediate in Ascorbic Acid Production

This compound and its derivatives are indispensable intermediates in the primary pathway for L-ascorbic acid synthesis in most animals. nih.govencyclopedia.pub Following its formation, this compound is converted into its lactone form, L-gulono-1,4-lactone. medchemexpress.comnih.gov This transformation is a pivotal step, as L-gulono-1,4-lactone serves as the direct substrate for the terminal enzyme in the pathway, L-gulono-γ-lactone oxidase (GULO). nih.govwikipedia.org

The GULO enzyme catalyzes the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to form L-ascorbic acid. nih.govwikipedia.org The presence and activity of GULO are the determining factors in whether an animal can synthesize its own vitamin C. nih.govwikipedia.org In many mammals, this entire process occurs in the liver. wikipedia.org

However, species such as humans, other primates, and guinea pigs possess a mutated, non-functional GULO gene and therefore cannot perform this final step. wikipedia.orgwikipedia.orgnih.gov This genetic inability makes this compound the final point in their endogenous pathway, necessitating the dietary intake of vitamin C to prevent deficiencies like scurvy. nih.gov The central role of this compound is further underscored by research into alternative vitamin C precursors, such as 2-keto-L-gulonic acid (2KGA), which is an oxidized derivative of this compound and a key compound in industrial vitamin C production. mdpi.comfrontiersin.orggoogle.com

Interactive Data Tables

Table 1: Key Enzymes in the L-Ascorbic Acid Biosynthesis Pathway

EnzymeSubstrateProductRole
6-Phosphogluconate Dehydrogenase6-PhosphogluconolactoneThis compound 6-PhosphateFormation of the this compound precursor. ontosight.ai
L-Gulono-γ-lactone Oxidase (GULO)L-Gulono-1,4-lactone2-Keto-L-gulonolactoneCatalyzes the final step in ascorbic acid synthesis in many animals. nih.govwikipedia.org

Microbial Metabolism and Production of 2 Keto L Gulonic Acid 2 Klg

2-KLG as a Key Precursor in Industrial L-Ascorbic Acid Synthesis

The conversion of 2-KLG to L-ascorbic acid is typically achieved through chemical methods such as esterification and lactonization. encyclopedia.pubmdpi.com The Reichstein process, a historical method for vitamin C synthesis, also involves the formation of 2-KLG as a key step before its final conversion to ascorbic acid. wikipedia.orggoogle.com The efficiency of the entire vitamin C production chain is heavily dependent on the yield and purity of 2-KLG obtained from the fermentation stages. encyclopedia.pub Therefore, extensive research has been focused on optimizing the microbial production of this crucial precursor. frontiersin.orgresearchgate.net

Fermentation Pathways for 2-KLG Production

The industrial production of 2-KLG is predominantly achieved through fermentation processes, which can be broadly categorized into conventional two-step methods and emerging one-step routes.

Novel One-Step Fermentation Routes

To simplify the production process and potentially reduce costs, significant research efforts have been directed towards developing one-step fermentation routes for 2-KLG production. These novel approaches aim to achieve the direct conversion of a starting substrate, such as D-sorbitol or D-glucose, to 2-KLG using a single, genetically engineered microorganism.

One strategy involves engineering Gluconobacter oxydans, the bacterium used in the first step of the conventional process, to also perform the second step. This has been attempted by introducing the genes for L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) from Ketogulonicigenium vulgare into G. oxydans. nih.gov Such recombinant strains have shown the ability to produce 2-KLG directly from D-sorbitol, with one study reporting a yield of 32.4 g/L. nih.gov Further genetic modifications, such as enhancing the synthesis of the cofactor PQQ, have been shown to increase the 2-KLG yield to 51.8 g/L in an engineered G. oxydans strain. google.com

Another promising one-step fermentation pathway starts from D-glucose. This route involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KLG. frontiersin.orgresearchgate.net This has been achieved by introducing a gene encoding 2,5-DKG reductase from a Corynebacterium species into a microorganism like Erwinia herbicola, which naturally produces 2,5-DKG from glucose. frontiersin.orgresearchgate.net While these one-step fermentation methods show potential, they have not yet reached the same level of industrial applicability as the conventional two-step process due to challenges in achieving comparable yields and conversion rates. encyclopedia.pub

Direct Conversion from D-Glucose (e.g., via 2,5-Diketo-D-gluconic Acid (2,5-DKG) Pathway)

A significant advancement in 2-KLG production is the development of a direct fermentation route from D-glucose, which circumvents the multi-step Reichstein process. pnas.orgnih.gov This pathway proceeds through the intermediate 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.orgnih.gov In this process, microorganisms first oxidize D-glucose to 2,5-DKG. researchgate.net This intermediate is then stereoselectively reduced to 2-KLG. researchgate.netnih.gov

The conversion of D-glucose to 2,5-DKG is typically carried out by certain bacteria, such as species from the genus Erwinia and Gluconobacter. researchgate.netresearchgate.net In Gluconobacter oxydans, for instance, membrane-bound glucose dehydrogenase (GDH) oxidizes D-glucose to D-gluconic acid (GA). nih.gov Subsequently, GA is further oxidized to 2-keto-D-gluconic acid (2-KG) or 5-keto-D-gluconic acid (5-KG). nih.gov Finally, 2-keto-D-gluconate dehydrogenase (2-KGDH) oxidizes 2-KG to 2,5-DKG. nih.gov This pathway occurs in the periplasmic space of the microorganism. researchgate.net

The direct conversion of D-glucose to 2-KLG via the 2,5-DKG pathway is considered a more efficient and economical alternative, utilizing one of the most abundant and inexpensive carbon sources. nih.gov

Microbial Strains and Genetic Engineering for Direct Production

Several microbial strains have been identified and genetically engineered to facilitate the direct production of 2-KLG from D-glucose. Key among these are Erwinia herbicola, Escherichia coli, and Pectobacter cypripedii.

Erwinia herbicola (now known as Pantoea agglomerans) naturally produces 2,5-DKG from D-glucose. researchgate.netresearchgate.net To achieve direct 2-KLG production, a gene encoding for 2,5-diketo-D-gluconic acid reductase (2,5-DKGR) from a Corynebacterium species was introduced into E. herbicola. researchgate.net This created a recombinant organism capable of synthesizing 2-KLG directly from glucose and releasing it into the culture medium. researchgate.net

Escherichia coli, a well-established host for metabolic engineering, has also been engineered for 2-KLG production. nih.gov While not a natural producer of the necessary precursors, its genetic tractability makes it a suitable chassis for introducing the required enzymatic machinery. nih.gov

Pectobacter cypripedii has been utilized in a two-step biocatalytic process where it first converts D-glucose to 2,5-DKG. lookchem.comnih.gov The resulting 2,5-DKG is then enzymatically converted to 2-KLG. lookchem.com

The selection and genetic modification of these strains are pivotal for optimizing the one-step fermentation process of 2-KLG. researchgate.net

Table 1: Microbial Strains in 2-KLG Production

Microbial Strain Role in 2-KLG Production Key Features
Erwinia herbicola Naturally produces 2,5-DKG from D-glucose; engineered to express 2,5-DKGR for direct 2-KLG production. researchgate.net Belongs to the herbicola group of Erwinia. microbiologyresearch.org
Escherichia coli Engineered as a host to express enzymes for 2-KLG synthesis. nih.gov A versatile and widely used host for metabolic engineering. lookchem.com
Pectobacter cypripedii Converts D-glucose to 2,5-DKG in a biocatalytic process. lookchem.comnih.gov A plant pathogenic bacterium.
Corynebacterium sp. Source of the 2,5-DKGR enzyme used in genetically engineered strains. researchgate.netnih.gov Known for its ability to stereoselectively reduce 2,5-DKG. nih.gov

Enzymatic Mechanisms in 2-KLG Production

2,5-Diketo-D-gluconic Acid Reductase (2,5-DKGR) Activity

2,5-Diketo-D-gluconic acid reductase (2,5-DKGR) is a key enzyme that catalyzes the stereospecific reduction of 2,5-DKG to 2-KLG. nih.govrutgers.edu This enzyme belongs to the aldo-keto reductase (AKR) superfamily. nih.gov Two variants, DKGR A and DKGR B, have been identified in Corynebacterium species. nih.govuniprot.org The gene for 2,5-DKGR A has been successfully cloned and expressed in 2,5-DKG-producing strains like Erwinia herbicola to create a direct fermentation route from D-glucose to 2-KLG. pnas.orgnih.gov

The three-dimensional structure of 2,5-DKGR A from Corynebacterium complexed with its cofactor NADPH has been determined, providing insights into its catalytic mechanism and substrate binding. nih.gov Understanding the structure and function of 2,5-DKGR is crucial for optimizing its catalytic efficiency, which can be a rate-limiting step in the production of 2-KLG. pnas.orgnih.gov

L-Sorbosone Dehydrogenase Function and Structure

In an alternative pathway for 2-KLG production, L-sorbosone dehydrogenase (SNDH) plays a crucial role. researchgate.net This pathway typically involves the conversion of D-sorbitol to L-sorbose, which is then oxidized to L-sorbosone, and finally to 2-KLG. frontiersin.org SNDH is the key enzyme that catalyzes the oxidation of L-sorbosone to 2-KLG. researchgate.netnih.gov

SNDH has been isolated and characterized from various microorganisms, including Gluconobacter oxydans. researchgate.nettandfonline.com Structural studies of SNDH from G. oxydans have revealed a unique regulatory mechanism involving a reversible disulfide bond, which allows the enzyme to switch between active and inactive states. researchgate.netnih.gov This provides a basis for engineering the enzyme for enhanced activity. researchgate.net Some SNDHs are quinoproteins containing pyrroloquinoline quinone (PQQ) and heme c as prosthetic groups. asm.org

Role of Cofactors (e.g., NAD(P)H) in Enzymatic Reactions

Enzymatic reactions in the 2-KLG production pathways are highly dependent on cofactors, particularly the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are NADH and NADPH, respectively. illinois.edunottingham.ac.uk These cofactors act as electron donors for the reductive steps in the pathways. nottingham.ac.uk

Physiological and Metabolic Characteristics of 2-KLG Producing Microorganisms

The microorganisms employed in 2-KLG production exhibit unique physiological and metabolic traits that make them suitable for this bioprocess. Many of these organisms are aerobic bacteria. researchgate.net

Ketogulonicigenium vulgare is a key bacterium used in the industrial two-step fermentation process for 2-KLG production from L-sorbose. mdpi.comresearchgate.net However, it grows poorly and produces very little 2-KLG when cultured alone. mdpi.com It requires a symbiotic relationship with "helper" or "associated" bacteria, such as Bacillus megaterium or Saccharomyces cerevisiae, to grow efficiently and produce high yields of 2-KLG. mdpi.comnih.govresearchgate.net These helper strains are thought to provide essential growth factors and help alleviate oxidative stress in K. vulgare. nih.govencyclopedia.pub

The metabolic pathways of these microorganisms are often characterized by the presence of potent dehydrogenases. tandfonline.com For example, Gluconobacter oxydans possesses a series of membrane-bound dehydrogenases that enable it to perform incomplete oxidation of various sugars, a key characteristic exploited in biotechnological production processes. researchgate.net

Table 2: Key Enzymes and Cofactors in 2-KLG Production

Enzyme/Cofactor Function Pathway
2,5-Diketo-D-gluconic Acid Reductase (2,5-DKGR) Catalyzes the reduction of 2,5-DKG to 2-KLG. rutgers.eduresearchgate.net Direct conversion from D-glucose. nih.gov
L-Sorbosone Dehydrogenase (SNDH) Catalyzes the oxidation of L-sorbosone to 2-KLG. researchgate.netnih.gov Two-step fermentation from D-sorbitol. frontiersin.org
NAD(P)H Cofactor (electron donor) for reductive enzymatic reactions. illinois.edunottingham.ac.uk Both D-glucose and D-sorbitol pathways.

Strain Improvement Strategies (e.g., Mutagenesis, Genetic Modification)

To boost the economic feasibility and efficiency of 2-KLG production, significant effort has been directed toward improving the microbial strains themselves. These strategies aim to enhance the inherent productivity of K. vulgare or engineer novel production pathways in other organisms. oup.com

Mutagenesis, a traditional and effective method, involves inducing genetic mutations and screening for superior-performing variants. oup.com A notable success in this area involved subjecting K. vulgare to spaceflight mutagenesis, a process that uses the unique environment of space to induce genetic changes. elsevier.eselsevier.es From this, a mutant strain, K. vulgare 65, was isolated. elsevier.es When co-cultured with B. megaterium in 20-L fermenters, this mutant demonstrated a remarkable L-sorbose to 2-KLG conversion rate of 94.45% and achieved a final 2-KLG concentration of 73.75 g/L. elsevier.es The screening process for such high-yielding mutants was facilitated by a novel plate method that utilizes the acidity of the produced 2-KLG to change the color of a pH indicator, allowing for rapid identification of overproducers. elsevier.eselsevier.es

Genetic modification offers a more targeted approach. In a landmark study, a new metabolic pathway was engineered in Erwinia herbicola. oup.com By introducing a gene from a Corynebacterium species that encodes an enzyme for the stereoselective reduction of 2,5-diketo-D-gluconic acid, the engineered E. herbicola gained the ability to produce 2-KLG, demonstrating that novel production routes can be created by combining metabolic traits from different organisms. oup.com More recent efforts have focused on improving 2-KLG production in Gluconobacter oxydans by replacing native gene promoters with stronger ones to enhance the expression of key enzymes like L-sorbose dehydrogenase. researchgate.netnih.gov

Oxidative Stress Response in 2-KLG Fermentation Systems

The high metabolic rate required for the conversion of L-sorbose to 2-KLG generates significant oxidative stress within the fermentation system. researchgate.netresearchgate.net This is caused by the production of reactive oxygen species (ROS), which can damage cellular components, inhibit the growth of K. vulgare, and ultimately limit the final product yield. researchgate.netresearchgate.netresearchgate.net

The symbiotic helper strains play a critical role in mitigating this oxidative stress. encyclopedia.pub They can induce the upregulation of ROS-scavenging enzymes within K. vulgare. mdpi.com For instance, co-culturing with Saccharomyces cerevisiae has been shown to increase the expression of genes related to superoxide (B77818) dismutase (sod), catalase (cat), and other oxidative stress-related genes in K. vulgare. mdpi.com Similarly, the addition of antioxidants like glutathione (B108866) has been found to upregulate the expression of genes such as sod, gst (glutathione S-transferase), and gr (glutathione reductase), leading to improved 2-KGA production and a shorter fermentation time. mdpi.com

Furthermore, some Bacillus strains produce antioxidant substances during their life cycle, such as during sporulation, which can help protect K. vulgare. encyclopedia.pub Another mechanism involves siderophores, which are iron-chelating compounds. K. vulgare cannot synthesize its own siderophores but possesses an absorption system for them. encyclopedia.pub Siderophores produced by helper strains like Bacillus pumilus can reduce oxidative stress and ensure proper energy metabolism in K. vulgare by facilitating iron uptake, which is crucial for enzymes in the electron transport chain. encyclopedia.pub The addition of purified siderophores to a K. vulgare monoculture was shown to increase the 2-KGA titer by over 70%. encyclopedia.pub

Substrate Utilization and Product Yield Optimization

Beyond strain improvement, optimizing the fermentation process parameters is crucial for maximizing substrate conversion and product yield. Key strategies include managing substrate concentration and implementing advanced environmental controls.

High concentrations of the substrate, L-sorbose, can be inhibitory to the helper strain, which in turn affects 2-KLG production. nih.gov Experimental evolution has been used to develop L-sorbose-tolerant helper strains. nih.gov A co-culture using a tolerant Bacillus strain increased the 2-KLG yield by 17.9% in a medium containing 11% L-sorbose compared to the standard 8%, achieving a conversion rate of 89.5%. nih.gov

Temperature is another critical factor, as the optimal temperatures for the growth of K. vulgare, B. megaterium, and the activity of the key enzyme, sorbose dehydrogenase, are all different. nih.gov To address this, a three-stage temperature control (TSTC) strategy was developed. nih.gov This process involves:

Holding the temperature at 32°C for the first 16 hours to favor the growth of K. vulgare. nih.gov

Decreasing the temperature to 29°C for the next 14 hours, which is optimal for B. megaterium growth. nih.gov

Increasing the temperature to 35°C for the remainder of the fermentation to maximize the 2-KLG production rate. nih.gov

This TSTC strategy resulted in a 2-KLG yield of 92.91 g/L and a productivity of 2.19 g/L/h, representing a 6.02% and 22.35% increase, respectively, over a constant temperature process. nih.gov

Table 2: Comparison of Fermentation Optimization Strategies

StrategyMicroorganismsKey Parameter2-KLG YieldProductivityReference
Constant TemperatureK. vulgare & B. megaterium29°C~87.6 g/L1.79 g/L/h nih.gov
Three-Stage Temperature Control (TSTC)K. vulgare & B. megaterium32°C → 29°C → 35°C92.91 g/L2.19 g/L/h nih.gov
Two-Stage Continuous FermentationK. vulgare & X. maltophiliaDilution Rate: 0.043 h-1118.5 g/L2.55 g/L/h researchgate.net
L-Sorbose Tolerant Helper StrainK. vulgare 418 & Bacillus sp. Bc 2111% L-Sorbose98.5 g/L~1.79 g/L/h nih.gov

Catabolism and Degradation Pathways of L Gulonic Acid and Its Derivatives

Degradation of 2-Keto-L-Gulonic Acid

2-Keto-L-gulonic acid (2-KLG) is a significant intermediate in both industrial vitamin C synthesis and natural metabolic pathways. frontiersin.orgnih.gov Its degradation is carried out by various microorganisms through distinct enzymatic actions. nih.govfrontiersin.org

A primary degradation route for 2-keto-L-gulonic acid is its reduction to L-idonic acid. frontiersin.org This reaction is catalyzed by enzymes known as 2-keto-L-gulonate reductases or other aldo-keto reductases with similar activity. frontiersin.orgnih.gov This conversion has been identified in a range of microorganisms, including bacteria such as Escherichia coli and Pseudomonas putida, and fungi like Aspergillus niger. nih.govfrontiersin.org The reaction involves the consumption of a reducing equivalent, typically NADPH or NADH, to reduce the keto group of 2-KLG. frontiersin.orgnih.gov

In the fungus Aspergillus niger, a 2-keto-L-gulonate reductase is essential for D-glucuronic acid catabolism, where it converts 2-KLG to L-idonic acid. frontiersin.org Similarly, various bacteria have been shown to metabolize L-sorbose into 2-keto-L-gulonic acid, which is then further metabolized, with L-idonic acid being one of the identified products. tandfonline.com In the wine grape, Vitis vinifera, an aldo-keto reductase (Vv2KGR) efficiently reduces 2-KLG to L-idonic acid using NADPH as the preferred coenzyme, a critical step in the plant's L-tartaric acid biosynthesis from vitamin C. nih.gov

The enzymatic reduction of 2-KLG is a specific and efficient process, as highlighted by research findings summarized in the table below.

Enzyme/ActivitySource OrganismProductPreferred CofactorResearch Finding
2-Ketoaldonate ReductaseAspergillus niger, Escherichia coli, Pseudomonas putidaL-Idonic AcidNAD(P)HDegrades one molecule of 2-KLG with the consumption of two molecules of NAD(P)H. frontiersin.org
2-Keto-L-gulonate ReductaseAspergillus nigerL-IdonateNAD⁺Identified as the gluC gene product, essential for D-glucuronic acid catabolism. frontiersin.org
Aldo-keto reductase (Vv2KGR)Vitis vinifera (Wine Grape)L-Idonic AcidNADPHEfficiently catalyzes the reduction of 2-KLG as a key step in L-tartaric acid biosynthesis. nih.gov
Reductase ActivityCorynebacterium sp.L-Idonic AcidNADPHCell-free extracts can reduce 2-keto-L-gulonate to L-idonate in the presence of NADPH. tandfonline.com

Another significant degradation pathway for 2-keto-L-gulonic acid is its conversion to L-xylose through decarboxylation. nih.govfrontiersin.org This reaction involves the removal of a carboxyl group from the 2-KLG molecule, resulting in the formation of the five-carbon sugar L-xylose. tandfonline.com This process has been noted in various microorganisms and can also be achieved through chemical means. frontiersin.orgtandfonline.com

Enzymatic decarboxylation of 2-KLG to produce L-xylose has been the subject of patented biotechnological processes. patsnap.com Studies on the metal ion-catalyzed decarboxylation of 2-keto-L-gulonic acid have shown that it yields both L-xylulose and L-xylose. tandfonline.com This suggests that the formation of L-xylose is a key metabolic fate for 2-KLG, providing a route to pentose (B10789219) sugars that can enter other metabolic pathways. nih.gov

Microbial Degradation to L-Idonic Acid by Reductases

Metabolism of 2,3-Diketo-L-Gulonic Acid (DKG)

2,3-Diketo-L-gulonic acid (DKG) is a key intermediate in the catabolism of L-ascorbic acid (vitamin C). nih.govtandfonline.com It is recognized as a primary metabolite in various organisms, including Escherichia coli and humans. nih.govhmdb.ca

The formation of 2,3-diketo-L-gulonic acid is a critical step in the degradation of vitamin C. researchgate.net L-ascorbic acid is first oxidized to dehydro-L-ascorbic acid (DASA or DHA). tandfonline.comjscimedcentral.com DASA is unstable in aqueous solutions and undergoes rapid and generally irreversible hydrolysis, which opens its γ-lactone ring to form DKG. nih.govtandfonline.comresearchgate.net This hydrolysis reaction represents a point of no return in vitamin C catabolism, as DKG itself does not possess vitamin C activity. hmdb.caevitachem.com The conversion of DASA to DKG is a well-established pathway in both food systems and biological metabolism. nih.govtandfonline.com

2,3-Diketo-L-gulonic acid is an unstable compound that can degrade non-enzymatically into several smaller molecules. tandfonline.comoup.com The specific products formed depend on the conditions, such as pH and the presence of oxygen. oup.com

In animal tissues, the metabolism of DKG has been shown to yield L-lyxonic acid and L-xylonic acid, a reaction catalyzed by 2,3-diketoaldonate decarboxylase under neutral conditions. oup.com In aerobic and alkaline conditions, DKG degrades into L-threonic acid and oxalic acid. oup.com These four compounds—L-lyxonic acid, L-xylonic acid, L-threonic acid, and oxalic acid—are recognized as the main degradation products of DKG. tandfonline.com

Further studies on the oxidation of DKG by different reactive oxygen species have confirmed the formation of L-threonic acid and oxalic acid. nih.gov Additionally, the oxidative decarboxylation of DKG can yield a C5 compound identified as 2-oxo-l-threo-pentonate. nih.gov

Degradation ProductFormation ConditionNotes
L-Lyxonic AcidNeutral, in the presence of decarboxylaseIdentified as a metabolic product in animal tissues. oup.com
L-Xylonic AcidNeutral, in the presence of decarboxylaseIdentified as a metabolic product in animal tissues. oup.com
L-Threonic AcidAerobic, alkaline conditionsA major degradation product from DKG. oup.comnih.gov
Oxalic AcidAerobic, alkaline conditionsA major degradation product from DKG. oup.comnih.gov
2-oxo-l-threo-pentonateOxidative decarboxylation (e.g., by H₂O₂)A C5 product formed from DKG oxidation. nih.gov

For a long time, the hydrolysis of dehydro-L-ascorbic acid (DASA) to 2,3-diketo-L-gulonic acid (DKG) was considered to be completely irreversible. nih.govtandfonline.com However, research has provided evidence for a potential, albeit minor, reversible reaction. Studies have observed the formation of a small amount of DASA from DKG in an aqueous solution. nih.govtandfonline.com

This finding indicates the chemical possibility of lactonization of DKG back into the γ-lactone structure of DASA. nih.gov While this reverse reaction is possible, its contribution in biological systems, particularly at physiological pH, is likely to be very small. tandfonline.com Nevertheless, this discovery challenges the long-held belief of the absolute irreversibility of DASA hydrolysis and suggests a more complex chemical equilibrium than previously understood. nih.govtandfonline.com

Non-Enzymatic Degradation Products of DKG (e.g., L-Lyxonic acid, L-Xylonic acid, L-Threonic acid, Oxalic acid)

Uronic Acid Pathway Intersections with L-Gulonic Acid Fate

This compound is a key intermediate in the uronic acid pathway, a metabolic route for carbohydrate metabolism. microbenotes.com This pathway is significant as it does not lead to the production of ATP but serves various other crucial functions, including the synthesis of glucuronic acid and its derivatives. youtube.com The pathway primarily occurs in the cytoplasm of liver cells. youtube.com

The journey begins with glucose-6-phosphate, a byproduct of glycolysis. youtube.com Through a series of enzymatic reactions, glucose-6-phosphate is converted to UDP-glucuronic acid. biologydiscussion.com UDP-glucuronic acid is considered the "active" form of glucuronic acid and plays a central role in detoxification by conjugating with substances like bilirubin, steroids, and various drugs, making them more water-soluble for excretion. biologydiscussion.comwikipedia.org

From UDP-glucuronic acid, the pathway can proceed to form D-glucuronic acid, which is then reduced to this compound in a reaction requiring NADPH. biologydiscussion.com This positions this compound as a critical branch point. biologynotesonline.com Its metabolic fate can diverge, leading either towards the synthesis of ascorbic acid (vitamin C) in many animals or towards the production of other essential compounds. biologynotesonline.comscribd.com In animals capable of synthesizing their own vitamin C, this compound is the direct precursor. scribd.comontosight.ai However, in humans, other primates, and guinea pigs, a deficiency in the enzyme L-gulonolactone oxidase prevents this conversion. biologynotesonline.comontosight.ai In these species, this compound is instead oxidized and decarboxylated to form L-xylulose, which can then enter the pentose phosphate (B84403) pathway. biologydiscussion.combiologynotesonline.com

The metabolic journey of this compound extends beyond its role as a vitamin C precursor, involving its conversion into other uronic acid derivatives and related compounds essential for various biological processes. biologynotesonline.com

In fungi such as Aspergillus niger, the catabolism of D-glucuronic acid involves its reduction to L-gulonate. frontiersin.org This L-gulonate is then oxidized to 2-keto-L-gulonate. frontiersin.org Further enzymatic reactions convert 2-keto-L-gulonate to L-idonate, highlighting a pathway where this compound is transformed into other sugar acids. frontiersin.org

In some bacterial pathways, L-gulonate can undergo epimerization at carbon 5 through successive oxidation and reduction reactions to form D-mannonate. nih.gov A novel catabolic pathway for L-gulonate has been identified in Chromohalobacter salexigens, which involves its conversion through a series of enzymatic steps. nih.gov

Another significant conversion in humans and other primates, which cannot synthesize ascorbic acid, is the oxidation of this compound to 3-keto-L-gulonic acid. biologydiscussion.comscribd.com This intermediate is subsequently decarboxylated to yield the pentose L-xylulose. biologydiscussion.comscribd.com L-xylulose can be further metabolized and enter the hexose (B10828440) monophosphate shunt, linking the uronic acid pathway with other major metabolic routes. biologynotesonline.com

The conversion of this compound is a highly regulated process, ensuring the appropriate production of derivatives needed for functions like the synthesis of glycosaminoglycans or for integration into other metabolic pathways. microbenotes.combiologynotesonline.com

Research Findings on this compound Conversion

Enzyme/SystemOrganism/PathwayConversion ReactionResearch Finding
Aldehyde Reductase VertebratesD-Glucuronate → L-GulonateThis enzyme from the aldo-keto reductase superfamily catalyzes the conversion of D-glucuronate to L-gulonate. nih.gov
L-Gulonolactone Oxidase Vitamin C synthesizing animalsL-Gulonolactone → L-Ascorbic AcidThis enzyme is crucial for the final step in ascorbic acid synthesis. Its absence in humans, primates, and guinea pigs prevents them from producing their own vitamin C. biologynotesonline.comontosight.ainih.gov
Unknown Dehydrogenase Aspergillus nigerL-Gulonate → 2-keto-L-GulonateIn the fungal D-glucuronic acid pathway, L-gulonate is oxidized to 2-keto-L-gulonate, although the specific enzyme for this step is not yet fully identified. frontiersin.org
2-keto-L-gulonate Reductase Aspergillus niger2-keto-L-Gulonate → L-IdonateThis NADH-requiring enzyme is part of the fungal pathway for D-glucuronic acid catabolism. frontiersin.org
L-Gulonate 5-dehydrogenase & others Chromohalobacter salexigensL-Gulonate → D-Mannonic acidA novel pathway involving successive oxidation and reduction reactions epimerizes L-gulonate to D-mannonate. nih.gov
Oxidation & Decarboxylation Enzymes Humans, Primates, Guinea PigsThis compound → 3-keto-L-Gulonic acid → L-XyluloseIn species unable to synthesize vitamin C, this compound is converted to L-xylulose, which can then enter the pentose phosphate pathway. biologydiscussion.comscribd.com

Advanced Analytical Methodologies for L Gulonic Acid and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-gulonic acid, enabling its separation from complex matrices such as fermentation broths. Various chromatographic modes are employed, often coupled with sensitive detectors, to achieve reliable quantification.

High-Performance Liquid Chromatography (HPLC) for this compound and Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used method for the simultaneous determination and quantification of this compound and its derivatives. researchgate.netmdpi.org A common approach involves using a shim-pack CLC-NH2 column with a mobile phase consisting of an ammonium (B1175870) dihydrogen phosphate (B84403) solution, with detection performed by UV absorbance at 210 nm. researchgate.netmdpi.org This method has been successfully applied to the analysis of fermentation broth, allowing for the separation and quantification of 2-keto-L-gulonic acid (2-KLG) and 2-keto-D-gluconic acid. researchgate.netmdpi.org The elution of these analytes can be achieved in under 19 minutes, with good linearity, accuracy, and precision over a concentration range of 10 to 600 μg/mL. researchgate.netmdpi.org

Another HPLC method utilizes an Aminex HPX-87H column, which is particularly effective for separating 2-KLG from other organic acids in fermentation samples. In some protocols, a mobile phase of 5 mmol/L H2SO4 is used with the column maintained at 35°C. This technique is often employed to verify the concentration of 2-KLG in high-throughput screening experiments. nih.gov

Table 1: HPLC Methods for this compound and Derivatives

FeatureMethod 1Method 2
Column Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) researchgate.netmdpi.orgAminex HPX-87H
Mobile Phase 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) researchgate.netmdpi.org5 mmol/L H2SO4
Detection UV Absorbance at 210 nm researchgate.netmdpi.orgNot specified, often coupled with other detectors
Flow Rate 1 mL/min researchgate.netmdpi.org0.5 mL/min
Temperature Not specified35°C
Run Time < 19.0 min researchgate.netmdpi.orgNot specified
Linear Range 10 to 600 µg/mL researchgate.netmdpi.orgNot specified
Application Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth. researchgate.netmdpi.orgQuantification of 2-keto-L-gulonic acid and other compounds in fermentation processes.

Liquid Chromatography-Mass Spectrometry (LC-MS / LCMS-IT-TOF)

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. A specific application is the use of a Liquid Chromatography-Ion Trap-Time of Flight (LCMS-IT-TOF) mass spectrometer for the analysis of this compound metabolites. nih.govresearchgate.net

In a typical LCMS-IT-TOF setup for analyzing the conversion of 2-KLG to L-idonic acid, an Aminex HPX-87H column is used with a mobile phase of 5 mmol/L formic acid. nih.gov The detection is performed with an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for acidic compounds. nih.govnih.gov Key parameters for the IT-TOF detection include a detector voltage of 1.60 kV, a nebulizing gas flow of 1.5 L/min, and a drying gas flow of 200 kPa. nih.gov This method allows for the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z), providing a high degree of confidence in the results. nih.govresearchgate.netresearchgate.net For instance, the molecular mass of the product L-idonate has been confirmed as 196 Da using this technique. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound and its derivatives. psu.edu It is particularly useful for screening a large number of samples, for instance, in the initial stages of process development or for monitoring the progress of a fermentation. psu.edu

A method for the determination of L-ascorbic acid, L-dehydroascorbic acid, and 2,3-diketo-L-gulonic acid in biological samples involves homogenization in the presence of stannous chloride in trichloroacetic acid. d-nb.info The osazone of diketogulonic acid is then separated by TLC on a silica (B1680970) gel plate using a solvent system of ethyl acetate-chloroform-acetic acid (50:50:5 v/v). d-nb.info The separated spot, with an Rf value of 0.60, can be scraped off, and the osazone extracted for photometric quantification at 502 nm. d-nb.info This method is sensitive enough to detect amounts as small as 0.02 mg of vitamin C in a 100 g sample. d-nb.info

In another application, TLC has been used to detect the depletion of sorbose and the accumulation of 2-KLG in fermentation media. psu.edu This qualitative analysis helps in understanding the conversion process during fermentation. psu.edu

Ion Exclusion Chromatography and Ion Exchange Chromatography

Ion chromatography is another valuable tool for the analysis of this compound and other organic acids. Ion exclusion chromatography and ion exchange chromatography are two common modes used for this purpose. nih.gov

High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) has been developed for the simultaneous separation and quantification of monosaccharides, uronic acids, and aldonic acids, including gluconic acid. ncsu.edu This method utilizes a CarboPacTM PA-10 column with a gradient elution of a NaOH-NaOAc solution. ncsu.edu HPAEC-PAD offers high sensitivity, with detection limits in the range of 4.91 to 18.75 µg/L. ncsu.edu

Anion exchange chromatography with an Aminex anion exchange column and an ammonium formate (B1220265) or potassium phosphate eluant has been used for the quantitative analysis of 2-KLG from microbial fermentation. nih.govcapes.gov.br This HPLC-based method is rapid and suitable for routine analysis of numerous samples. nih.govcapes.gov.br Furthermore, continuous liquid chromatography using a weakly basic ion exchange resin has been developed for the purification of 2-keto-L-gulonic acid. google.com

Spectroscopic Methods (e.g., UV, NMR) for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its metabolites.

UV spectroscopy can be used to monitor reactions involving this compound derivatives. For example, an intermediate product in the degradation of 2,3-diketo-L-gulonic acid exhibits a UV absorption maximum at 265 nm in a neutral solution. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Both 1H and 13C NMR have been used to study this compound. rsc.orgresearchgate.net The assignment of proton and carbon signals is typically achieved using one-dimensional 1H NMR and two-dimensional 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectra. rsc.org In alkaline solutions, more resolved spectra with narrower line widths are often obtained. rsc.org The chemical shifts of the carbon atoms in L-gulonate are sensitive to pH changes, which can be used to study protonation events. rsc.org

Table 2: 1H NMR Data for L-Gulonate

ProtonChemical Shift (ppm) in D2O at pH ~7 nih.gov
H23.61 nih.gov
H33.73 nih.gov
H43.67 nih.gov
H53.59 nih.gov
H6a3.72 nih.gov
H6b3.73 nih.gov

Enzyme-Based Detection and High-Throughput Screening Assays

Enzyme-based assays offer high specificity and sensitivity for the detection of this compound, making them ideal for high-throughput screening (HTS) applications. These assays are particularly valuable for discovering and optimizing microbial strains that produce 2-KLG. nih.govresearchgate.netfrontiersin.org

A novel HTS method has been developed based on the enzymatic degradation of 2-KLG by 2-KLG reductase. nih.govresearchgate.netfrontiersin.org This assay monitors the change in fluorescence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at 340 nm using a microplate reader. nih.govresearchgate.netfrontiersin.org The method is highly efficient, allowing for the simultaneous detection of 96 samples within 15 minutes, which is significantly faster than traditional HPLC methods. nih.gov This enzyme-based assay exhibits excellent linearity for 2-KLG concentrations between 0.05 and 0.35 g/L. nih.govfrontiersin.org The use of 2-KLG reductase from Aspergillus niger has been found to be particularly suitable for this method due to its high activity at low pH. nih.govfrontiersin.org

This HTS platform, sometimes coupled with fluorescence-activated cell sorting (FACS), has been successfully used to screen for high-producing Gluconobacter oxydans strains for 2-KLG production. nih.govfrontiersin.orgnih.gov

Isotope Tracing Techniques in Metabolic Pathway Elucidation

Isotope tracing is a powerful methodology used to track the movement of atoms through metabolic pathways, providing dynamic insights into cellular biochemistry. bitesizebio.com This technique involves introducing a molecule labeled with a specific isotope, known as a tracer, into a biological system and monitoring its transformation into downstream metabolites. springernature.com By analyzing the distribution of the isotopic label in various compounds over time, researchers can delineate metabolic routes, identify novel intermediates, and quantify the activity of specific pathways (flux analysis). bitesizebio.comfrontiersin.org Both stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and radioactive isotopes (e.g., ¹⁴C) are employed, with detection accomplished through methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, and scintillation counting for radioisotopes. bitesizebio.comthermofisher.com

In the context of this compound and its associated metabolic networks, such as the biosynthesis of ascorbic acid (Vitamin C) and tartaric acid, isotope tracing has been fundamental. Early studies relied heavily on radioisotopes to map out the foundational steps of these pathways. For instance, pioneering research in grapes utilized ¹⁴C-labeled compounds to investigate the conversion of ascorbic acid. These experiments revealed that after feeding labeled ascorbic acid, the ¹⁴C label appeared in L-idonic acid, L-idono-γ-lactone, and 2-keto-L-gulonic acid, identifying them as key intermediates in the pathway leading to tartaric acid. mdpi.com Similarly, radio-tracer experiments were crucial in establishing the ascorbic acid biosynthesis pathway in the protist Euglena gracilis, which proceeds via D-galacturonate and L-galactonate. nih.govresearchgate.net In animals, tracer studies demonstrated the conversion of D-glucuronic acid into this compound as a committed step in the synthesis of L-ascorbic acid. nih.govresearchgate.net

Detailed Research Findings

Isotope tracing studies have provided definitive evidence for the role of this compound and its derivatives in various organisms.

Tartaric Acid Biosynthesis in Grapes: A key step in the proposed pathway for tartaric acid formation from Vitamin C in grapevines is the reduction of an ascorbate (B8700270) breakdown product, 2-keto-L-gulonic acid, to L-idonic acid. researchgate.net Radioisotope tracing studies were the first to show that when grapevine tissues were fed with labeled ascorbic acid or dehydroascorbate, the label was converted to 2-keto-L-gulonic acid (2-KLG) and subsequently to L-idonic acid. researchgate.net This established 2-KLG as a critical intermediate derived from the Vitamin C catabolism pathway.

Ascorbic Acid Biosynthesis in Animals: The metabolic pathway from D-glucuronic acid to L-ascorbic acid in animals was elucidated using labeled precursors. Studies involving the administration of C¹⁴-labeled D-glucuronolactone to rats led to the isolation of labeled this compound from the urine, confirming its role as an intermediate in this conversion. researchgate.net These experiments were vital in confirming that the pathway proceeds via this compound to L-gulono-1,4-lactone, the direct precursor of ascorbic acid in animals. nih.gov

The following table summarizes key findings from isotope tracing experiments that have helped to elucidate the metabolic pathways involving this compound and its derivatives.

Organism/SystemIsotopic Tracer UsedKey Labeled Metabolites IdentifiedPathway Elucidated
Grape (Vitis vinifera)¹⁴C-Ascorbic Acid2-keto-L-gulonic acid, L-idonic acid, L-idono-γ-lactoneTartaric acid biosynthesis from Vitamin C catabolism. mdpi.comresearchgate.net
RatC¹⁴-D-glucuronolactoneThis compoundAscorbic acid biosynthesis from D-glucuronic acid. researchgate.net
Euglena gracilisRadio-labeled UDP-D-GlcUAD-galacturonic acid, L-galactonic acidAlternative pathway for Ascorbic acid biosynthesis. nih.gov
Penicillium chrysogenum[U-¹³C]gluconate6-phosphogluconate and downstream metabolitesDetermination of Pentose (B10789219) Phosphate Pathway (PPP) split ratio. nih.gov

The table below contrasts the primary isotope tracing methodologies used in metabolic research.

FeatureRadioisotope TracingStable Isotope Tracing (e.g., SIRM, ¹³C-MFA)
Principle Detection of radioactive decay (e.g., β-particles from ¹⁴C).Detection of mass increase using mass spectrometry (MS) or distinct resonance shifts in NMR. thermofisher.com
Typical Tracers ¹⁴C, ³H¹³C, ²H (Deuterium), ¹⁵N. thermofisher.comhwb.gov.in
Advantages Extremely high sensitivity, relatively low-cost detection equipment.Safe (non-radioactive), provides detailed positional information (isotopologue analysis), allows for quantification of metabolic fluxes. springernature.comnih.gov
Disadvantages Health and safety hazards, radioactive waste disposal, provides limited quantitative data beyond relative incorporation.Lower sensitivity than radiotracers, requires expensive and complex equipment (e.g., high-resolution MS), complex data analysis. frontiersin.org
Application to this compound Foundational discovery of pathway intermediates like 2-keto-L-gulonic acid and L-idonic acid. mdpi.comresearchgate.netPotential to quantify the flux of carbon from glucose through the glucuronic acid pathway to this compound and its subsequent metabolites.

Future Research Directions and Biotechnological Prospects

Elucidation of Undiscovered Enzymes and Pathways in L-Gulonic Acid Metabolism

While the role of this compound and its keto-form, 2-keto-L-gulonic acid (2-KLG), in the biosynthesis of Vitamin C is well-documented, significant gaps remain in our understanding of its complete metabolic network across different organisms. The discovery of novel enzymes and alternative pathways is a primary objective for future research.

In many bacteria, the conversion of L-sorbose to 2-KLG is a critical step. One identified route is the "sorbosone pathway," which proceeds via an L-sorbosone intermediate. nih.gov This pathway involves enzymes found in Pseudomonas putida and Gluconobacter melanogenus. nih.gov However, the full enzymatic diversity and regulatory mechanisms of this pathway across different bacterial genera are not fully mapped. Research has shown that bacteria capable of producing 2-KLG from L-sorbose are distributed across numerous genera, including Acetobacter, Pseudomonas, Bacillus, and Serratia, suggesting that alternative, undiscovered enzymes may exist. tandfonline.compsu.edu

Furthermore, some bacteria like Pseudomonas putida and Gluconobacter melanogenus possess a KGA-reductase that converts 2-KLG back to L-idonic acid, indicating a broader metabolic role for these compounds beyond being simple precursors. nih.gov In Escherichia coli, a novel metabolic pathway for the catabolism of L-idonic acid has been identified, which involves its interconversion with D-gluconate via 5-ketogluconate, catalyzed by L-idonate 5-dehydrogenase. ou.edu Future research should focus on genome mining and functional characterization to identify new dehydrogenases, reductases, and lactonases involved in these transformations. Elucidating these pathways could reveal new metabolic branch points and provide a richer toolkit of enzymes for biotechnological applications.

Enhanced Microbial Production of this compound and 2-KLG Through Synthetic Biology

The industrial production of Vitamin C heavily relies on the microbial fermentation of L-sorbose to 2-KLG, the direct precursor. researchgate.net The traditional two-step fermentation process, often using a consortium of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium, has several drawbacks, including complexity and instability. researchgate.netresearchgate.net Synthetic biology offers a powerful avenue to engineer single, robust microbial chassis for efficient, one-step production of 2-KLG from simple sugars.

Metabolic engineering efforts have focused on organisms like Escherichia coli and Gluconobacter oxydans. By overexpressing key enzymes such as L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH), researchers have successfully constructed recombinant strains capable of producing 2-KLG. researchgate.netresearchgate.net For instance, different sorbose/sorbosone dehydrogenases have been expressed in E. coli to screen for optimal 2-KLG production. researchgate.net A significant challenge is overcoming the rate-limiting steps and potential product inhibition. researchgate.net

Future work will involve advanced synthetic biology tools, including CRISPR-based genome editing for pathway optimization, dynamic sensor-regulator systems to balance metabolic flux, and protein engineering to improve enzyme stability and efficiency. researchgate.net Comparative genomics of high-yield industrial strains, such as K. vulgare SPU B805, can reveal genetic factors, like the absence of specific plasmids, that contribute to higher productivity, providing a roadmap for targeted engineering. nih.gov The ultimate goal is to develop a cost-effective, one-step fermentation process that can directly convert glucose or sorbitol into 2-KLG with high titer and yield.

Table 1: Examples of Engineered Strains for 2-KLG Production

Host Organism Engineering Strategy Key Genes Expressed Outcome
Escherichia coli Overexpression of various dehydrogenases sorbose/sorbosone dehydrogenases Screening for efficient 2-KLG production from L-sorbose. researchgate.net
Gluconobacter oxydans Codon optimization and fusion protein expression L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH) Development of a one-step biotransformation system from sorbitol to 2-KLG. researchgate.net

Applications in Agricultural Biotechnology for Crop Improvement

A groundbreaking area of research is the use of this compound derivatives to enhance plant resilience and nutritional value. Recent studies have demonstrated that exogenous application of 2-keto-L-gulonic acid (2KGA) can significantly boost the endogenous levels of L-ascorbic acid (ASA or Vitamin C) in various plants, including Arabidopsis thaliana and crops like non-heading Chinese cabbage. mdpi.comnih.gov This effect is largely dependent on the plant's own L-gulono-1,4-lactone oxidase (GLO) enzyme, which catalyzes the final step in ASA biosynthesis. nih.gov

The benefits extend beyond simple ASA accumulation. Increased ASA levels from 2KGA treatment have been shown to enhance plant tolerance to abiotic stresses such as cold. mdpi.com In Arabidopsis exposed to low temperatures, 2KGA application not only increased ASA content by over 24% but also alleviated the decline in fresh weight and chlorophyll (B73375) content. mdpi.com This protective effect is linked to the upregulation of genes involved in both ASA biosynthesis (e.g., GMP, GLDH, GLO) and its recycling (e.g., APX, DHAR, MDHAR). mdpi.com

Table 2: Effect of 2KGA on Gene Expression in Arabidopsis thaliana under Cold Stress

Gene Category Gene Fold Increase (vs. Control at 12h) Function
ASA Biosynthesis GMP 1.87 GDP-mannose pyrophosphorylase
ASA Biosynthesis GLDH 4.55 L-galactono-1,4-lactone dehydrogenase
ASA Biosynthesis GLO 8.23 L-gulono-1,4-lactone oxidase
ASA Recycling APX 2.34 Ascorbate (B8700270) peroxidase
ASA Recycling DHAR1 3.08 Dehydroascorbate reductase 1
ASA Recycling MDHAR 10.46 Monodehydroascorbate reductase

Data sourced from studies on Arabidopsis under cold stress (4°C). mdpi.com

Development of Novel Biocatalytic Processes for this compound Derivatives

The search for novel biocatalysts is crucial for developing more efficient and sustainable production methods for this compound derivatives. A key example is the enzymatic reduction of 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-KLG. This reaction is a cornerstone of an alternative, one-step vitamin C production process where glucose is first oxidized to 2,5-DKG by a host microbe, which is then converted to 2-KLG by a heterologously expressed reductase. nih.gov

The efficiency of this process hinges on the properties of the 2,5-diketo-D-gluconic acid reductase (DKGR). While enzymes from Corynebacterium have been identified, they suffer from poor substrate affinity (high Km) and strict dependence on NADPH as a cofactor. nih.gov A significant breakthrough came from applying metagenomics to discover novel enzymes from uncultured soil organisms. This approach led to the identification of two new DKGRs with vastly superior properties. nih.gov

These environmental reductases exhibited a more than 20-fold higher catalytic efficiency (kcat/Km) primarily due to a much lower Km (57-67 µM compared to 2-13 mM for Corynebacterium enzymes), indicating far better substrate binding. nih.gov Crucially, they could utilize both NADH and NADPH as cofactors, offering greater flexibility for metabolic engineering of the host strain's redox balance. nih.gov One of the enzymes also showed enhanced thermostability. nih.gov Future research will continue to mine environmental DNA for enzymes with even better kinetics, stability, and novel specificities, paving the way for next-generation biocatalytic processes.

Table 3: Comparison of 2,5-Diketo-D-Gluconic Acid Reductases (DKGRs)

Enzyme Source Km for 2,5-DKG Cosubstrate Specificity Key Advantage
Corynebacterium spp. 2 - 13 mM Strictly NADPH Well-characterized but inefficient. nih.gov
Environmental DNA (eDKGR-1) 67 µM NADPH and NADH >20-fold higher catalytic efficiency, dual cofactor use. nih.gov

Structural Biology and Enzymatic Mechanism Studies

Underpinning all biotechnological advancements is a fundamental understanding of how the relevant enzymes function at a molecular level. Structural biology, combined with mechanistic studies, provides the blueprint for rational protein engineering and the design of novel biocatalysts. Key targets for future structural studies include the enzymes central to the production and metabolism of this compound and its derivatives.

Enzymes such as L-sorbose dehydrogenase, L-sorbosone dehydrogenase, and the novel 2,5-DKG reductases are high-priority targets. nih.govfrontiersin.org The 2,5-DKG reductases belong to the aldo-keto reductase (AKR) superfamily, a group of enzymes known for their specific TIM barrel fold and conserved catalytic residues. nih.gov Solving the crystal structures of the novel, highly efficient DKGRs from environmental sources could reveal the structural basis for their superior substrate binding and dual cofactor specificity. nih.gov This knowledge is invaluable for targeted mutagenesis to further enhance their stability or alter their substrate range.

Similarly, detailed mechanistic studies on L-idonate 5-dehydrogenase could clarify the stereochemistry of the redox reaction that interconverts L-idonate and 5-ketogluconate. ou.edu Understanding the active site architecture and the catalytic mechanism of these enzymes will allow researchers to move beyond simple screening and overexpression towards the rational design of enzymes tailored for specific industrial processes, with improved catalytic rates, enhanced stability under process conditions, and refined substrate specificity.

Q & A

Q. What are the primary biological roles of L-Gulonic acid in mammalian systems, and what experimental approaches validate these roles?

this compound is a key intermediate in the uronic acid pathway, serving as a precursor for ascorbic acid (vitamin C) synthesis in species incapable of endogenous vitamin C production (e.g., humans and primates). Methodologies to study this include:

  • Isotopic Tracing : Radiolabeled glucose or galactose can track this compound conversion into ascorbic acid in liver cell cultures .
  • Enzyme Assays : Measuring L-gulono-1,4-lactone oxidase activity in hepatic microsomes confirms its role in the final step of vitamin C synthesis .
  • Knockout Models : Genetic deletion of L-gulono-1,4-lactone oxidase in rodents mimics human vitamin C dependency, enabling metabolic studies .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Chemical Synthesis : this compound is derived via oxidation of L-gulose or enzymatic conversion of glucose-6-phosphate through the uronic acid pathway .
  • Characterization Techniques :
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., lactone ring formation) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors metabolic intermediates .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 178.14 g/mol for this compound-γ-lactone) .

Q. What analytical methods are employed to detect this compound in biological samples?

  • Colorimetric Assays : Measure reducing sugar properties using Folin-Ciocalteu or DNS reagents .
  • Enzymatic Kits : Couple this compound dehydrogenase with NADH/NAD+ redox systems for spectrophotometric quantification .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects derivatized this compound in plant or animal tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of matrix metalloproteinase (MMP) inhibition by this compound derivatives?

Discrepancies arise from variations in experimental conditions (e.g., cell types, metal ion concentrations). Methodological considerations include:

  • Chelation Controls : Use EDTA or TPEN to distinguish between direct MMP inhibition and metal chelation effects .
  • Cell-Specific Assays : Compare HL-60 cells (used in initial studies ) with other models (e.g., cancer lines) to assess tissue-specific responses.
  • Structural Analysis : X-ray crystallography or molecular docking studies to evaluate binding interactions with MMP active sites .

Q. What experimental designs optimize the study of this compound metabolism in plant versus mammalian systems?

  • Labeled Substrates : Use 13C^{13}\text{C}-glucose to trace flux through divergent pathways (e.g., ascorbic acid synthesis in mammals vs. cell wall polysaccharides in plants) .
  • Species-Specific Enzymes : Compare L-gulono-1,4-lactone oxidase (mammals) with plant-specific lactonases .
  • Omics Approaches : Transcriptomics and metabolomics to identify regulatory nodes in the uronic acid pathway .

Q. What thermodynamic properties of this compound derivatives are critical for stability studies, and how are they measured?

Key properties include enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) and phase transition temperatures. Methods involve:

  • Differential Scanning Calorimetry (DSC) : Determines ΔfusH\Delta_{\text{fus}}H (e.g., 41.5 kJ/mol for crystalline this compound lactones) .
  • Thermogravimetric Analysis (TGA) : Assesses decomposition profiles under controlled heating .

Table 1 : Thermodynamic Data for this compound Derivatives

CompoundΔfusH\Delta_{\text{fus}}H (kJ/mol)Melting Point (°C)Source
This compound-γ-lactone41.5459
Lithium L-gulonate->300 (decomposes)

Q. How do researchers address challenges in quantifying low-abundance this compound metabolites in complex matrices?

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges .
  • Tandem Mass Spectrometry (LC-MS/MS) : Enhances sensitivity and specificity for trace detection .
  • Internal Standards : Deuterated this compound (d7_7-labeled) corrects for matrix effects .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., MMP inhibition vs. chelation artifacts), employ orthogonal assays (e.g., zymography + ICP-MS for metal quantification) .
  • Synthesis Optimization : Use chiral catalysts or immobilized enzymes (e.g., glucose dehydrogenase) to improve yield in stereospecific reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.